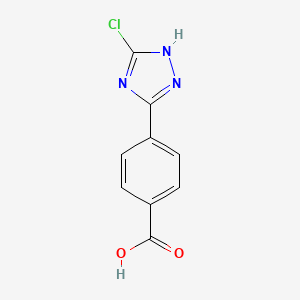

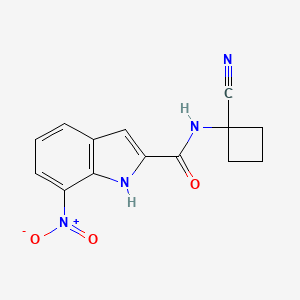

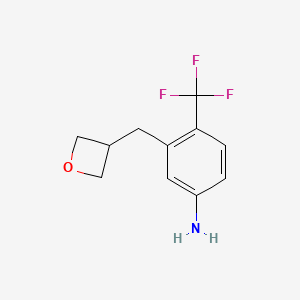

2,2-Diethoxy-1-(naphthalen-1-YL)ethan-1-one

カタログ番号 B2713830

CAS番号:

1443306-34-0

分子量: 258.317

InChIキー: STELCQRUYDODGT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Diethoxy-1-(naphthalen-1-YL)ethan-1-one, also known as DEN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEN is a ketone compound that is synthesized through a multi-step process, and its structure and properties have been extensively studied.

科学的研究の応用

Photochemical Reactions

- Photo-Claisen-Type Rearrangement : A study demonstrated the improved efficiency and product selectivity in the photo-Claisen-type rearrangement of an aryl naphthylmethyl ether using a microreactor/flow system. This process results in a variety of products including cyclohexa-2,4-dienone and phenol derivatives, highlighting the utility of 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one in photochemical syntheses (Maeda et al., 2012).

Molecular Recognition and Sensing

- Development of Sensors : 2-Hydroxy-1-naphthaldehyde, a related compound, serves as a versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. It has been used to create sensors for various cations and anions, as well as in biological assays, showcasing its potential in analytical chemistry and biochemistry (Das & Goswami, 2017).

Material Science and Organic Light Emitting Diodes (OLEDs)

- Organotin Compounds for OLEDs : Research into organotin compounds derived from Schiff bases, including derivatives of naphthalene, has shown potential applications in organic light-emitting diodes. These studies focus on the synthesis and photophysical characterization of these compounds, underlining the role of 2,2-Diethoxy-1-(naphthalen-1-yl)ethan-1-one and its derivatives in the development of new materials for electronic applications (García-López et al., 2014).

Photophysical Studies

- Probes in Aqueous Mixtures : The photophysical behavior of probes like acrylodan and ANS, related to naphthalene derivatives, in aqueous mixtures of various alcohols was explored, providing insights into their emission properties in different solvent environments. This research contributes to a deeper understanding of these compounds' behaviors in biological and chemical systems (Cerezo et al., 2001).

特性

IUPAC Name |

2,2-diethoxy-1-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-3-18-16(19-4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STELCQRUYDODGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=CC=CC2=CC=CC=C21)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethoxy-1-(naphthalen-1-YL)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2713748.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2713750.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2713755.png)

![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713768.png)